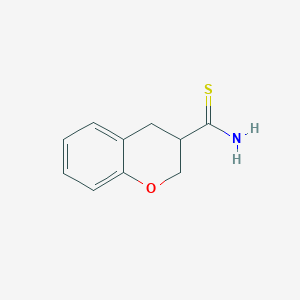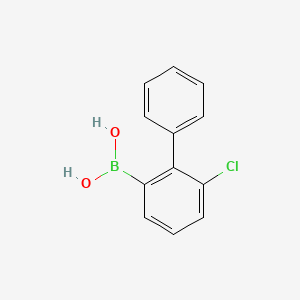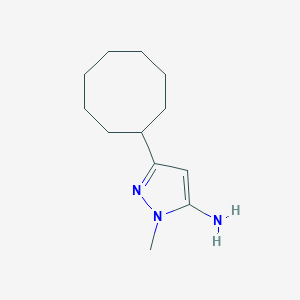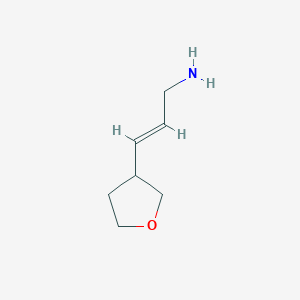
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is an organic compound with the molecular formula C7H13NO. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is of interest due to its unique structure, which combines a tetrahydrofuran ring with an allylamine group, making it a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine typically involves the Wittig reaction. This reaction starts with the formation of an aldehyde intermediate, which is then reacted with (cyanomethyl)triphenylphosphonium chloride to yield 3-(tetrahydrofuran-3-yl)-acrylonitrile. The acrylonitrile is subsequently reduced to form the desired amine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield are suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The double bond in the allylamine group can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.
Major Products
Oxidation: Oximes, nitriles.
Reduction: Saturated amines.
Substitution: Halogenated amines, various substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine depends on its specific applicationThese interactions can modulate biological pathways, leading to desired effects in medicinal chemistry and other fields .
Comparación Con Compuestos Similares
Similar Compounds
3-(Tetrahydrofuran-3-yl)propan-1-amine: Similar structure but lacks the double bond in the allylamine group.
Tetrahydrofuran-3-yl-methylamine: Another derivative of tetrahydrofuran with a different substitution pattern.
Uniqueness
3-(Tetrahydrofuran-3-yl)prop-2-en-1-amine is unique due to the presence of both a tetrahydrofuran ring and an allylamine group.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(E)-3-(oxolan-3-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C7H13NO/c8-4-1-2-7-3-5-9-6-7/h1-2,7H,3-6,8H2/b2-1+ |
Clave InChI |
GGIPVDUUFGOZBJ-OWOJBTEDSA-N |
SMILES isomérico |
C1COCC1/C=C/CN |
SMILES canónico |
C1COCC1C=CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-1,2,3-triazole](/img/structure/B15325986.png)
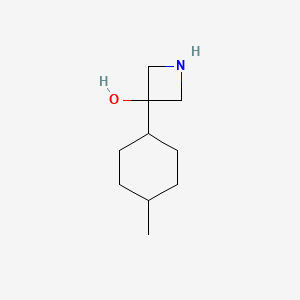

![cis-3-Azabicyclo[3.2.0]heptane hcl](/img/structure/B15326013.png)

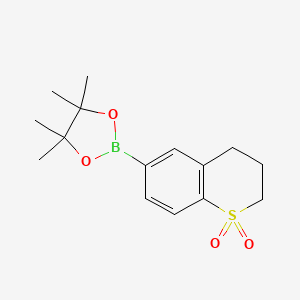
![N-methyl-6-oxo-2-[(E)-2-(2-thiophen-3-yl-1,3-thiazol-4-yl)ethenyl]-1H-pyrimidine-5-carboxamide](/img/structure/B15326028.png)
